REACTION_CXSMILES
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Cl[CH2:2][C:3]1[CH:4]=[CH:5][C:6]([F:9])=[N:7][CH:8]=1.Cl[CH:11](Cl)[C:12]1[CH:13]=[CH:14][C:15]([F:18])=[N:16][CH:17]=1.[C:20]([O-:23])([O-])=[O:21].[K+].[K+].[OH2:26]>>[F:9][C:6]1[N:7]=[CH:8][C:3]([CH2:2][OH:21])=[CH:4][CH:5]=1.[F:18][C:15]1[N:16]=[CH:17][C:12]([CH2:11][O:26][C:6]2[CH:5]=[CH:4][C:3]([CH:20]=[O:23])=[CH:8][N:7]=2)=[CH:13][CH:14]=1 |f:2.3.4|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClCC=1C=CC(=NC1)F
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Name
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|
Quantity
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30.7 g
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Type
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reactant
|
Smiles
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ClC(C=1C=CC(=NC1)F)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to an oily suspension for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
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the layers were separated
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Type
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WASH
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Details
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The aqueous layer was washed with EtOAc (2×50 mL)
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Type
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WASH
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Details
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The combined organic layers were then washed with H2O (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
This mixture was purified by column chromatography (6:1 hexane:EtOAc)
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Name
|
|
Type
|
product
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Smiles
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FC1=CC=C(C=N1)CO
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Name
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|
Type
|
product
|
Smiles
|
FC1=CC=C(C=N1)COC1=NC=C(C=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |